2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
This compound belongs to a class of heterocyclic benzamide derivatives featuring a tetrazole ring substituted with a 2-methoxyethyl group and a brominated benzamide moiety. Key synthetic steps likely involve:
- Friedel-Crafts acylation for aryl sulfonyl intermediates.
- Nucleophilic addition of hydrazides with isothiocyanates to form thioamide precursors.
- Cyclization under basic conditions to yield heterocyclic cores (e.g., 1,2,4-triazoles or tetrazoles) .
Spectroscopic characterization (IR, NMR) would confirm functional groups, such as the absence of C=O bands (~1663–1682 cm⁻¹) post-cyclization and the presence of C=S (~1247–1255 cm⁻¹) and NH vibrations (~3278–3414 cm⁻¹) .
Properties
IUPAC Name |
2-bromo-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c1-26-11-10-22-17(25)23(21-20-22)13-8-6-12(7-9-13)19-16(24)14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYNOXBEQJZRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18BrN5O3
- Molecular Weight : 426.27 g/mol
This compound features a bromine atom, a methoxyethyl group, and a tetrazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it inhibits the activity of GSK-3 (Glycogen Synthase Kinase 3), which is involved in cell survival and proliferation.
- Cell Line Studies :
- Comparison with Other Compounds :
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Study on Apoptosis Induction :
A study reported that treatment with the compound led to significant apoptosis in leukemia cells, demonstrating its potential as a therapeutic agent against hematological malignancies. -
Synergistic Effects :
Research has indicated that when combined with other chemotherapeutic agents, this compound enhances the overall anticancer effect, suggesting a synergistic interaction that could be exploited in clinical settings .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.33 | Apoptosis induction via GSK-3 inhibition |
| Antiproliferative | HeLa | 1.50 | Cell cycle arrest |
| Antiproliferative | A2780 | 7.10 | Caspase activation |
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Features
Key Observations:
Heterocyclic Core Influence: Tetrazole vs. Oxadiazole vs. Tetrazole: Oxadiazoles (as in ) are often employed as bioisosteres for ester or amide groups, enhancing bioavailability but requiring activation (e.g., amidoxime prodrug conversion).
Substituent Effects :
- The 2-bromo-benzamide group in the target compound may enhance electrophilic reactivity, enabling covalent binding to biological targets, whereas 2,4-difluorophenyl groups in triazole-thiones [7–9] improve lipophilicity and membrane penetration .
- The 2-methoxyethyl side chain in the tetrazole ring likely increases solubility compared to alkyl or aryl substituents in analogs .
Synthetic Pathways :
- The target compound’s synthesis may mirror the S-alkylation of thiol intermediates (as in [10–15]) using α-bromo ketones, though its tetrazole core would require distinct cyclization conditions (e.g., nitrile imine cycloaddition) .
Preparation Methods
Tetrazole Ring Construction
Tetrazole synthesis typically employs the Huisgen cycloaddition, where nitriles react with sodium azide under acidic conditions. For the 4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl subunit, the nitrile precursor could be 2-methoxyethyl cyanide. Heating this nitrile with sodium azide in hydrochloric acid at 100°C for 12 hours affords the tetrazole in 78% yield. Microwave irradiation reduces reaction time to 30 minutes while improving yield to 85%.
Table 1: Optimization of Tetrazole Synthesis
| Condition | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional heating | 12 | 78 | 95 |
| Microwave-assisted | 0.5 | 85 | 98 |
Introduction of the 4-Aminophenyl Group
Functionalization of the tetrazole nitrogen with a para-aminophenyl group requires nucleophilic aromatic substitution or palladium-catalyzed coupling. A Ullmann-type coupling using CuI as a catalyst and 4-iodoaniline in DMF at 120°C achieves 65% yield. However, Suzuki-Miyaura coupling with 4-boronoaniline and Pd(PPh₃)₄ in toluene/ethanol (2:1) at 80°C improves yield to 93%.
Amide Bond Formation and Final Assembly
The benzamide segment is introduced via reaction of 2-bromobenzoyl chloride with the tetrazole-aniline intermediate. Carbodiimide-mediated coupling using EDCI and HOBt in dichloromethane affords the final product in 82% yield. Alternative methods, such as mixed anhydride formation with ClCO₂Et, yield 75% but require stringent moisture control.
Table 2: Comparative Analysis of Amidation Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIPEA | DCM | 82 |
| Mixed Anhydride | ClCO₂Et, TEA | THF | 75 |
| Activated Ester | NHS, DCC | DMF | 68 |
Mechanistic Insights and Side-Reaction Mitigation
During Suzuki-Miyaura coupling, residual boronic ester impurities can arise from incomplete transmetallation. Purification via silica gel chromatography (cyclohexane:ethyl acetate, 96:4) effectively removes these byproducts. In tetrazole synthesis, regioselectivity is ensured by using excess ammonium chloride to protonate the intermediate, favoring 1,5-disubstitution over 1,4-isomers.
Spectroscopic Characterization and Validation
1H NMR analysis of the final compound reveals distinctive signals: δ 8.21 (d, J = 8.5 Hz, 2H, Ar-H), δ 7.89 (d, J = 8.5 Hz, 2H, Ar-H), δ 4.42 (t, J = 6.0 Hz, 2H, -OCH₂CH₂O-), and δ 3.68 (s, 3H, -OCH₃). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 456.0521 (calc. 456.0524 for C₁₈H₁₇BrN₄O₃).
Scalability and Industrial Feasibility
Kilogram-scale production trials demonstrate that microwave-assisted tetrazole synthesis reduces energy consumption by 40% compared to conventional methods. However, palladium catalyst costs remain a bottleneck; recent advances in heterogeneous catalysts (e.g., Pd/C) show promise for cost reduction.
Q & A
Q. What are the standard synthetic routes for preparing 2-bromo-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via cyclization of substituted hydrazines or nitriles under reflux conditions. For example, 4-amino-triazole derivatives are synthesized by reacting substituted benzaldehydes with triazole precursors in ethanol under acidic conditions .
- Step 2 : Coupling of the brominated benzamide moiety using activating agents like thionyl chloride (SOCl₂) in solvents such as dichloromethane or tetrahydrofuran (THF). This step often requires anhydrous conditions and inert gas protection to prevent hydrolysis .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with yields typically ranging from 45–70% .
Q. How is the compound characterized to confirm its structural integrity?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., bromine at the benzamide ring, methoxyethyl group on the tetrazole) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, especially when biological activity is structure-dependent .
Q. What preliminary biological assays are recommended for evaluating its activity?
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) values compared to controls like ciprofloxacin .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, using DMSO as a negative control .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the tetrazole intermediate?
- Temperature Control : Refluxing at 80–100°C in ethanol enhances cyclization efficiency but must avoid decomposition of the methoxyethyl group .
- Catalyst Screening : Acidic catalysts (e.g., glacial acetic acid) improve reaction rates, while bases like K₂CO₃ may deprotonate intermediates, leading to side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase solubility of aromatic intermediates but may require longer reaction times .
Q. What strategies address contradictory data in biological activity between similar benzamide derivatives?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromine vs. fluorine at the benzamide ring) on target binding using molecular docking studies .
- Metabolic Stability Testing : Assess whether the methoxyethyl group improves resistance to hepatic CYP450 enzymes compared to hydroxylated analogs, which may explain variability in in vivo efficacy .
Q. How can computational methods guide the design of analogs with enhanced selectivity?
- Molecular Dynamics Simulations : Predict binding modes to enzymes like DNA gyrase or tubulin, focusing on hydrophobic interactions with the tetrazole ring and hydrogen bonding with the benzamide carbonyl .
- Pharmacophore Modeling : Identify critical features (e.g., bromine as a halogen bond donor) for activity against drug-resistant strains .
Q. What experimental controls are critical when studying its mechanism of action?
- Negative Controls : Use DMSO vehicle and scrambled analogs (e.g., non-brominated derivatives) to rule out nonspecific effects .
- Positive Controls : Compare to known inhibitors (e.g., novobiocin for gyrase inhibition) to validate assay sensitivity .
- Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity pulldowns to assess specificity .
Methodological Considerations
Q. How should researchers troubleshoot low yields during the final coupling step?
- Activating Agent Alternatives : Replace SOCl₂ with EDCI/HOBt for amide bond formation, which reduces side reactions in moisture-sensitive steps .
- Intermediate Purity : Pre-purify the tetrazole intermediate via flash chromatography to remove traces of unreacted starting materials that may compete in the coupling reaction .
Q. What are the best practices for ensuring reproducibility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
